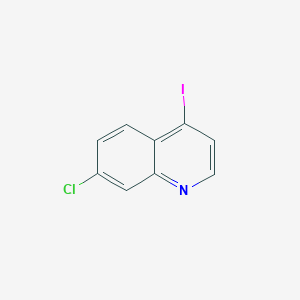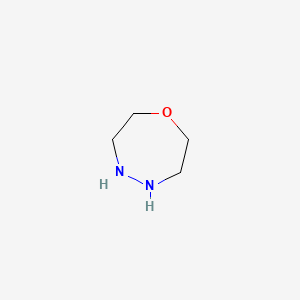
4-Chloro-benzofurane
Vue d'ensemble
Description
4-Chlorobenzofuran is an organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a benzene ring fused to a furan ring The presence of a chlorine atom at the fourth position of the benzofuran ring gives 4-Chlorobenzofuran its unique chemical properties
Applications De Recherche Scientifique
4-Chlorobenzofuran has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its derivatives are used in the development of new materials with unique electronic and optical properties.
Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the use of 4-Chlorobenzofuran derivatives as therapeutic agents for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mécanisme D'action
Target of Action
4-Chlorobenzofuran is a derivative of benzofuran, a class of compounds that are ubiquitous in nature Benzofuran and its derivatives have been found to interact with various biological targets, contributing to their wide range of biological and pharmacological applications .
Mode of Action
Benzofuran derivatives have been shown to interact with their targets in a variety of ways, leading to changes in cellular processes
Biochemical Pathways
Benzofuran derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy
Result of Action
Benzofuran derivatives have been associated with a variety of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that 4-Chlorobenzofuran may have similar effects at the molecular and cellular level.
Action Environment
Environmental factors can significantly impact the action of a compound, including its interaction with targets, its stability, and its overall efficacy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chlorobenzofuran typically involves the cyclization of appropriate precursors. One common method is the cyclization of 2-chlorophenol with acetic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride. This reaction proceeds through an electrophilic aromatic substitution mechanism, leading to the formation of the benzofuran ring.
Industrial Production Methods: In industrial settings, the production of 4-Chlorobenzofuran can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Chlorobenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-chlorobenzofuran-2,3-dione using oxidizing agents like potassium permanganate.
Reduction: Reduction of 4-Chlorobenzofuran can yield 4-chlorobenzofuran-2-ol when treated with reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, leading to the formation of derivatives like 4-aminobenzofuran when reacted with ammonia.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or amines in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: 4-Chlorobenzofuran-2,3-dione.
Reduction: 4-Chlorobenzofuran-2-ol.
Substitution: 4-Aminobenzofuran and other substituted derivatives
Comparaison Avec Des Composés Similaires
Benzofuran: The parent compound without the chlorine substitution.
2-Chlorobenzofuran: A positional isomer with the chlorine atom at the second position.
5-Chlorobenzofuran: Another positional isomer with the chlorine atom at the fifth position.
Comparison: 4-Chlorobenzofuran is unique due to the specific position of the chlorine atom, which influences its chemical reactivity and biological activity. Compared to benzofuran, the presence of the chlorine atom enhances its electrophilic properties, making it more reactive in substitution reactions. The positional isomers, 2-Chlorobenzofuran and 5-Chlorobenzofuran, exhibit different reactivity patterns due to the varying positions of the chlorine atom, which affects the electronic distribution within the molecule .
Propriétés
IUPAC Name |
4-chloro-1-benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClO/c9-7-2-1-3-8-6(7)4-5-10-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNIRGDBCGVDPQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CO2)C(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80436848 | |
| Record name | 4-chlorobenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80436848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
257864-14-5 | |
| Record name | 4-chlorobenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80436848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the reported synthesis of 4-Chlorobenzofuran?
A1: The research describes the first successful synthesis of 4-Chlorobenzofuran. [, ] This was achieved using a Palladium/P(t‐Bu)3 catalyst, which enabled the formation of aryl t-butyl ethers, a crucial step in synthesizing the target compound. This breakthrough opens up possibilities for further investigation into the properties and potential applications of 4-Chlorobenzofuran.
Q2: Could you elaborate on the role of the Palladium/P(t‐Bu)3 catalyst in this synthesis?
A2: The Palladium/P(t‐Bu)3 catalyst plays a vital role in forming aryl t-butyl ethers, which are key intermediates in the synthesis of 4-Chlorobenzofuran. [, ] While the exact mechanism requires further investigation, the catalyst likely facilitates the coupling reaction between a suitable aromatic precursor and a t-butyl alcohol derivative. This new synthetic route could be potentially applied to synthesize a variety of other substituted benzofurans, expanding the scope of accessible compounds for research.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2,2'-Methylenebis[6-(2-hydroxy-5-methylbenzyl)-p-cresol]](/img/structure/B1588969.png)







